![molecular formula C8H10O2S B15476408 9-Thiabicyclo[3.3.1]nonane-2,6-dione CAS No. 37918-35-7](/img/structure/B15476408.png)
9-Thiabicyclo[3.3.1]nonane-2,6-dione
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Overview
Description
9-Thiabicyclo[3.3.1]nonane-2,6-dione is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Thiabicyclo[3.3.1]nonane-2,6-dione, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via cyclization of thiomalonate derivatives under acidic conditions, as detailed in Organic Syntheses procedures . To optimize purity, employ column chromatography (silica gel, ethyl acetate/hexane gradient) and validate using HPLC with a C18 column (acetonitrile/water mobile phase). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis (literature mp: ~147°C, decomposition observed) .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use gloves, goggles, and fume hoods to mitigate exposure risks. Store the compound in a desiccator under inert gas (N₂/Ar) to prevent moisture absorption and oxidation. Refer to hazard protocols in Procedures for Safe Handling in Organic Syntheses for spill management and waste disposal .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer : Utilize ¹H/¹³C NMR (DMSO-d₆ solvent) to confirm bicyclic framework and ketone groups. Compare spectral data to NIST reference libraries (e.g., Bicyclo[3.3.1]nonane-2,6-dione analogs) . IR spectroscopy (KBr pellet) can validate carbonyl stretches (~1700 cm⁻¹). Mass spectrometry (EI-MS) should match the molecular ion peak at m/z 170 (C₈H₁₀O₂S⁺) .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound's reactivity?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model sulfur-mediated ring strain and ketone electrophilicity. Compare calculated IR/NMR spectra with experimental data to validate models. Use Gaussian or ORCA software for simulations, referencing PubChem’s InChIKey (YAYIUFDUYUYPJC for analogs) .
Q. What experimental design strategies optimize reaction yields in derivatization studies?
- Methodological Answer : Implement factorial design to evaluate variables (temperature, catalyst loading, solvent polarity). For example, a 2³ design (3 factors, 2 levels) can identify interactions between Lewis acids (e.g., BF₃·Et₂O) and solvents (THF vs. DCM). Analyze via ANOVA to prioritize significant factors .
Q. How can contradictory data on thiabicyclo derivatives’ stability under acidic conditions be resolved?
- Methodological Answer : Conduct controlled stability studies (pH 1–7, 25–80°C) with HPLC monitoring. Compare decomposition products (e.g., thiol intermediates) via LC-MS. Cross-reference findings with analogous compounds like 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane, which shows pH-dependent ring-opening .
Q. What theoretical frameworks guide mechanistic studies of sulfur participation in bicyclic systems?
- Methodological Answer : Anchor research to Walsh diagrams for ring strain analysis and frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Link findings to broader frameworks like Baldwin’s rules for cyclization kinetics .
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer : Re-examine solvent effects in DFT calculations (e.g., include PCM model for DMSO). Adjust basis sets (e.g., 6-311++G(d,p)) for better accuracy. Validate with vibrational frequency calculations to rule out imaginary frequencies .
Q. Theoretical & Methodological Integration
Q. What strategies align experimental research on thiabicyclo derivatives with broader chemical theories?
- Methodological Answer : Frame studies within stereoelectronic theory to explain sulfur’s role in ring strain and reactivity. Compare results to adamantane derivatives to explore isosteric effects. Cite foundational papers like Díaz et al. (2006) on scaffold functionalization .
Q. How can researchers systematically identify gaps in the literature for novel applications?
Properties
CAS No. |
37918-35-7 |
---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
9-thiabicyclo[3.3.1]nonane-2,6-dione |
InChI |
InChI=1S/C8H10O2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h7-8H,1-4H2 |
InChI Key |
ZFSYGTMUGOONON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2CCC(=O)C1S2 |
Origin of Product |
United States |
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